3-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid
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Overview
Description
3-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring, as well as a fluorine atom on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups on the aromatic ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies to understand the interactions of aromatic compounds with biological systems.
Industry:
Materials Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid depends on its specific application. In catalytic reactions, the compound acts as a substrate that undergoes transformation in the presence of a catalyst. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
3-Chloro-4-methylphenyl isocyanate: Shares a similar aromatic structure but contains an isocyanate group instead of a carboxylic acid.
2-Chloro-4-methylphenyl isocyanate: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness: 3-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
3-(2-chloro-4-methylphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-4-10(12(15)6-8)11-7-9(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHUVUFCIJHWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690236 |
Source
|
Record name | 2'-Chloro-6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-73-7 |
Source
|
Record name | 2'-Chloro-6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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